4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile
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Overview
Description
4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzonitrile ring and a hydrazinylidene group linked to a pyridine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through various methods, such as the reaction of pyridine with hydrazine under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzonitrile ring using fluorinating agents like Selectfluor® or other fluorinating reagents under specific reaction conditions.
Coupling Reaction: The final step involves the coupling of the fluorinated benzonitrile with the pyridine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzonitrile ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: Selectfluor®, N-fluorobenzenesulfonimide (NFSI).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. The hydrazinylidene group may facilitate interactions with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)pyridin-2-ol: This compound shares the fluorinated pyridine structure but differs in the functional groups attached to the pyridine ring.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyridine core but differ in their substitution patterns and biological activities.
Uniqueness
4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile is unique due to its specific combination of a fluorinated benzonitrile ring and a hydrazinylidene-pyridine moiety. This unique structure imparts distinct chemical reactivity and biological properties, making it valuable for various scientific research applications .
Properties
CAS No. |
189107-42-4 |
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Molecular Formula |
C13H9FN4 |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-fluoro-3-[(pyridin-2-ylhydrazinylidene)methyl]benzonitrile |
InChI |
InChI=1S/C13H9FN4/c14-12-5-4-10(8-15)7-11(12)9-17-18-13-3-1-2-6-16-13/h1-7,9H,(H,16,18) |
InChI Key |
NDNMEQBWKGVRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=C(C=CC(=C2)C#N)F |
Origin of Product |
United States |
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